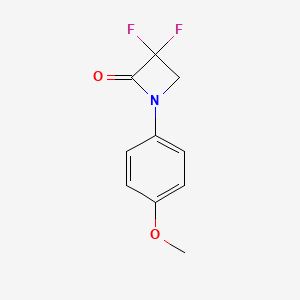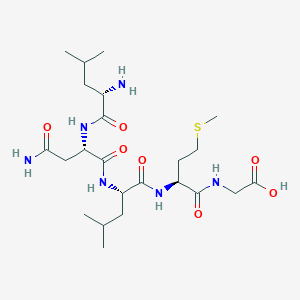![molecular formula C8H8N4S2 B12601961 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine CAS No. 647860-03-5](/img/structure/B12601961.png)
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine is a heterocyclic compound that contains both a thiadiazole and a pyrimidine ring. The presence of sulfur and nitrogen atoms in its structure makes it an interesting compound for various chemical and biological applications. This compound is known for its potential biological activities and is used in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine typically involves the reaction of ethylsulfanyl-substituted thiadiazole with a pyrimidine derivative. One common method is to use cyanopyrimidine as a raw material, which undergoes C-acetylation to form the target compound . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiadiazole and pyrimidine rings can form coordination complexes with metal ions, which can influence biological pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Triazolopyrimidines: These compounds, such as 1,2,4-triazolo[1,5-a]pyrimidine, share structural similarities and have been studied for their antimicrobial and anticancer properties.
Uniqueness
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine is unique due to the presence of both a thiadiazole and a pyrimidine ring in its structure. This combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
647860-03-5 |
|---|---|
Fórmula molecular |
C8H8N4S2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
3-ethylsulfanyl-4-pyrimidin-5-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H8N4S2/c1-2-13-8-7(11-14-12-8)6-3-9-5-10-4-6/h3-5H,2H2,1H3 |
Clave InChI |
DFOWOYSMMZSMDS-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NSN=C1C2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Methylprop-2-en-1-yl)phenyl]methanol](/img/structure/B12601883.png)
![N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide](/img/structure/B12601885.png)
![3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B12601892.png)
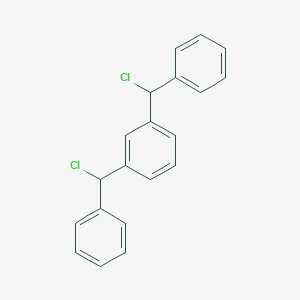
![3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol](/img/structure/B12601925.png)
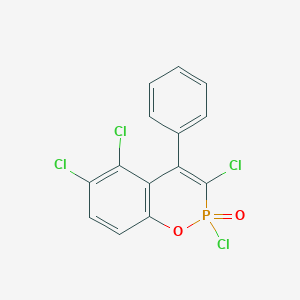
![[1,1'-Biphenyl]-4-sulfonamide, N-(6-hydroxyhexyl)-](/img/structure/B12601932.png)
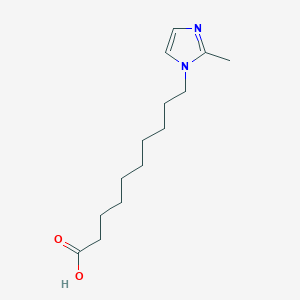
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B12601949.png)
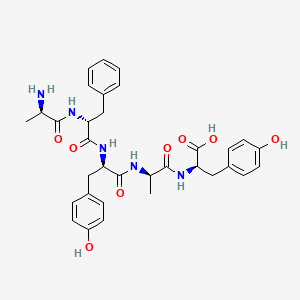
![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
